N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H19ClN4O2S2 and its molecular weight is 446.97. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, has been found to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-1, inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses mediated by these molecules
Biochemical Pathways
By inhibiting COX-1, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes. The inhibition of COX-1 leads to a decrease in the production of these prostaglandins, which can result in reduced inflammation, pain, and fever.
Result of Action
The primary result of the compound’s action is the inhibition of COX-1, leading to a decrease in the production of prostaglandins . This can result in reduced physiological responses such as inflammation, pain, and fever.
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins and thromboxanes . This inhibition can lead to anti-inflammatory effects. Additionally, molecular docking studies have demonstrated its binding affinity to specific protein receptors, suggesting potential therapeutic applications .
Cellular Effects
The compound this compound influences various cellular processes. It has been observed to induce cell cycle arrest in the S phase, upregulate pro-apoptotic proteins, and downregulate anti-apoptotic proteins . These effects lead to the activation of caspase-3 and subsequent mitochondrial dysfunction, ultimately inducing apoptosis in cancer cells . Furthermore, the compound affects cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, its inhibition of COX enzymes reduces the production of prostaglandins, leading to anti-inflammatory effects . Additionally, the compound’s interaction with protein receptors has been supported by molecular docking studies, providing insights into its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied extensively. It has been found to maintain its stability under specific conditions, but prolonged exposure to certain environments can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of COX enzymes and prolonged induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For instance, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes affect the compound’s bioavailability and efficacy, influencing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments have been studied using various techniques . It has been found to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It has been observed to localize in the mitochondria, where it induces mitochondrial dysfunction and apoptosis in cancer cells . Additionally, its presence in the nucleus suggests potential effects on gene expression and cell signaling pathways.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2.ClH/c1-11-9-14(26-23-11)18(25)22-20-17(12-7-8-24(2)10-16(12)28-20)19-21-13-5-3-4-6-15(13)27-19;/h3-6,9H,7-8,10H2,1-2H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYIUNRVCCSWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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